Oridonin: A Technical Deep-Dive into its Classification, Bioactivity, and Mechanisms of Action
Oridonin: A Technical Deep-Dive into its Classification, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of Oridonin, focusing on its classification, quantitative bioactivity, and underlying molecular mechanisms. While a formal World Health Organization Drug Dictionary (WHO-DD) classification has not been assigned, Oridonin is chemically classified as an ent-kaurane diterpenoid and pharmacologically categorized as an antineoplastic and anti-inflammatory agent. This document summarizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and visualizes its modulation of critical signaling pathways.
Classification of Oridonin
Currently, Oridonin does not have an assigned Anatomical Therapeutic Chemical (ATC) code or a formal classification within the WHO Drug Dictionary. However, based on its chemical structure and established pharmacological properties, it can be classified as follows:
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Chemical Classification : ent-Kaurane Diterpenoid. Oridonin possesses a complex tetracyclic carbon skeleton characteristic of this class of natural products. Its CAS number is 28957-04-2.[1][2][3][4]
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Pharmacological Classification :
Quantitative Bioactivity of Oridonin
Oridonin has demonstrated significant biological effects across a range of in vitro and in vivo models. The following tables summarize key quantitative data on its anticancer, anti-inflammatory, and antibacterial activities.
Anticancer Activity: In Vitro
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| K562 | Chronic Myelogenous Leukemia | 0.95 | Not Specified |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 | Not Specified |
| HCT-116 | Colorectal Carcinoma | 1.05 | Not Specified |
| BGC-7901 | Gastric Carcinoma | 1.05 | Not Specified |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 |
| 2.627 ± 0.324 | 48 | ||
| 1.931 ± 0.156 | 72 | ||
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 |
| 9.266 ± 0.409 | 48 | ||
| 7.412 ± 0.512 | 72 | ||
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 |
| 11.06 ± 0.400 | 48 | ||
| 8.809 ± 0.158 | 72 | ||
| U87 | Glioblastoma | ~20 | 24 |
| ~10 | 48 | ||
| ~5 | 72 | ||
| U251 | Glioblastoma | Not Specified (LD50 of 5µM/L for 48h) | 48 |
| KYSE70 | Esophageal Squamous Cell Carcinoma | >20 | 24 |
| ~15 | 48 | ||
| ~10 | 72 | ||
| KYSE410 | Esophageal Squamous Cell Carcinoma | ~20 | 24 |
| ~10 | 48 | ||
| ~7 | 72 | ||
| KYSE450 | Esophageal Squamous Cell Carcinoma | ~18 | 24 |
| ~9 | 48 | ||
| ~6 | 72 |
Anticancer Activity: In Vivo
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Glioma Xenograft (U87 cells) | Nude Mice | 5 mg/kg and 10 mg/kg, i.p. daily for 27 days | At day 27, tumor volume in the 5 mg/kg and 10 mg/kg groups was ~54.5% and ~18.2% of the control group, respectively. |
| Gastric Carcinoma Xenograft (BGC823 cells) | Nude Mice | Not specified | Dose-dependent reduction in tumor weight and volume. |
| Colon Cancer Xenograft (HCT116 cells) | Nude Mice | Not specified | Significantly smaller tumor volume compared to the control group. |
Anti-inflammatory Activity
| Assay | Model | Key Findings |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO release. |
| Pro-inflammatory Cytokine Expression | LPS-stimulated RAW264.7 macrophages | Suppression of IL-6, IL-1β, and TNF-α. |
| Acute Lung Injury | LPS-induced in mice | Alleviation of inflammatory cell infiltration in lung tissue at 20 mg/kg. |
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 31.2 |
| Staphylococcus aureus | 31.2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 |
| Mycobacterium phlei | 16 |
| Aeromonas hydrophila | 100 |
Pharmacokinetic Parameters
| Animal Model | Route of Administration | Dose | Cmax | Tmax | t1/2 | Absolute Bioavailability (%) |
| Rat | Oral | 20 mg/kg | Not specified | < 15 min | Not specified | 4.32 |
| Rat | Oral | 40 mg/kg | Not specified | < 15 min | Not specified | 4.58 |
| Rat | Oral | 80 mg/kg | Not specified | < 15 min | Not specified | 10.8 |
| Rat | Intravenous | 5, 10, 15 mg/kg | Dose-dependent | Not applicable | Not specified | Not applicable |
Experimental Protocols
In Vitro Cell Viability Assessment (MTT Assay)
This protocol is a generalized representation based on common methodologies for assessing the cytotoxic effects of Oridonin on cancer cell lines.
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Cell Seeding : Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment : Prepare a stock solution of Oridonin in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the respective Oridonin concentration. Include a vehicle control (DMSO at the highest concentration used for dilutions).
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Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
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MTT Addition : Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
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Formazan (B1609692) Crystal Formation : Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis : The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the Oridonin concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Oridonin in a nude mouse xenograft model.
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Animal Model : Use 4-6 week old female athymic nude mice.
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Tumor Cell Implantation : Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cancer cells (e.g., U87 glioblastoma cells) in 100 µL of serum-free medium or a mixture of medium and Matrigel into the right flank of each mouse.
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Tumor Growth and Grouping : Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
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Treatment Administration :
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Control Group : Administer the vehicle (e.g., a solution of saline with 5% DMSO and 1% Tween 80) intraperitoneally (i.p.) daily.
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Treatment Groups : Administer Oridonin at different doses (e.g., 5 mg/kg and 10 mg/kg) intraperitoneally daily.
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Monitoring : Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21-28 days).
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Endpoint and Tissue Collection : At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume.
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Data Analysis : Compare the mean tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition rate.
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for investigating the effect of Oridonin on protein expression and phosphorylation in key signaling pathways.
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Cell Culture and Treatment : Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Oridonin for a specified duration (e.g., 24 hours).
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Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA protein assay.
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SDS-PAGE and Protein Transfer : Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting :
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against total and phosphorylated forms of Akt, NF-κB p65, ERK1/2, p38, and JNK, as well as β-actin as a loading control.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
Oridonin exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Oridonin.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Oridonin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway by targeting Akt.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. Oridonin has been demonstrated to suppress the activation of this pathway.
Caption: Oridonin suppresses the NF-κB pathway by inhibiting IKK activation.
Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in various cellular processes. Oridonin has been shown to differentially modulate these kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oridonin = 98 HPLC, solid 28957-04-2 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Oridonin CAS#: 28957-04-2 [m.chemicalbook.com]
- 5. Oridonin | C20H28O6 | CID 5321010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oridonin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 8. Oridonin - LKT Labs [lktlabs.com]
